molecular formula C15H15NO2 B5300254 4-[(3-methylbenzyl)oxy]benzamide

4-[(3-methylbenzyl)oxy]benzamide

Cat. No. B5300254
M. Wt: 241.28 g/mol
InChI Key: SRHFNJADPLAZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methylbenzyl)oxy]benzamide, also known as MBBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and has been studied for its ability to modulate various biological pathways in the body.

Mechanism of Action

The mechanism of action of 4-[(3-methylbenzyl)oxy]benzamide is not fully understood, but it is believed to modulate various biological pathways in the body. It has been shown to inhibit the activity of enzymes such as HDAC and PARP, which are involved in DNA repair and cell survival. It also modulates the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-[(3-methylbenzyl)oxy]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of GABA receptor activity, and immunomodulatory effects. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(3-methylbenzyl)oxy]benzamide in lab experiments include its ability to modulate various biological pathways, its potential therapeutic applications in cancer research, neurology, and immunology, and its anti-inflammatory effects. The limitations of using 4-[(3-methylbenzyl)oxy]benzamide in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential toxicity at high doses.

Future Directions

There are several future directions for 4-[(3-methylbenzyl)oxy]benzamide research, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. Other future directions include the development of more potent and selective analogs of 4-[(3-methylbenzyl)oxy]benzamide, the evaluation of its pharmacokinetics and toxicity, and the identification of biomarkers for patient selection and monitoring. Overall, 4-[(3-methylbenzyl)oxy]benzamide has great potential as a therapeutic agent and warrants further research.

Synthesis Methods

4-[(3-methylbenzyl)oxy]benzamide can be synthesized using various methods, including the reaction of 4-hydroxybenzamide with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions and yields 4-[(3-methylbenzyl)oxy]benzamide as a white crystalline solid. Other methods include the reaction of 4-aminobenzamide with 3-methylbenzyl bromide in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

4-[(3-methylbenzyl)oxy]benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, 4-[(3-methylbenzyl)oxy]benzamide has been studied for its ability to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release. It has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

4-[(3-methylphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHFNJADPLAZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methylphenyl)methoxy]benzamide

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